3-Hydroxy Midostaurin

Descripción general

Descripción

3-Hydroxy Midostaurin is a derivative of Midostaurin, a multikinase inhibitor used in the treatment of acute myeloid leukemia and systemic mastocytosis. This compound is known for its potential therapeutic effects and is currently under investigation for its efficacy in various biological assays .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 3-Hydroxy Midostaurin involves the hydroxylation of Midostaurin. The process typically includes the use of specific reagents and catalysts to achieve the desired hydroxylation at the 3-position of the Midostaurin molecule . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of advanced purification techniques such as column chromatography to remove impurities and achieve a high-purity product .

Análisis De Reacciones Químicas

Types of Reactions

3-Hydroxy Midostaurin undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Aplicaciones Científicas De Investigación

3-Hydroxy Midostaurin has several scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and synthesis.

Biology: Studied for its effects on cell viability, protein expression, and cellular morphology.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mecanismo De Acción

3-Hydroxy Midostaurin exerts its effects by inhibiting multiple receptor tyrosine kinases. It inhibits the activity of protein kinase C alpha, vascular endothelial growth factor receptor 2, KIT, platelet-derived growth factor receptor, and wild-type or mutant FMS-like tyrosine kinase 3 . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Midostaurin: The parent compound, used in the treatment of acute myeloid leukemia and systemic mastocytosis.

3-Hydroxy Midostaurin-d5: A deuterium-labeled derivative of this compound, used in scientific research.

Uniqueness

This compound is unique due to its specific hydroxylation, which enhances its cytotoxicity compared to Midostaurin. This modification allows for more effective inhibition of FMS-like tyrosine kinase 3 autophosphorylation, making it a promising candidate for further therapeutic development .

Actividad Biológica

3-Hydroxy Midostaurin, also known as (R)-CGP52421, is a significant metabolite of midostaurin (PKC412), a multikinase inhibitor primarily used in the treatment of acute myeloid leukemia (AML) and systemic mastocytosis. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

This compound exhibits potent inhibitory effects on several receptor tyrosine kinases, including FLT3, c-KIT, and PDGFR. The compound's mechanism involves:

- Inhibition of FLT3 Mutants : It has been shown to possess IC50 values in the range of 200-400 nM against FLT3-ITD and D835Y mutants, indicating significant potency against these forms of the enzyme. In contrast, its activity against the wild-type enzyme is markedly lower, demonstrating a selective targeting mechanism that is crucial for treating FLT3-mutant AML .

- Induction of Apoptosis : The compound promotes apoptosis in leukemia cells expressing FLT3 mutations by disrupting downstream signaling pathways such as p38 MAPK and STAT5 .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is a major active metabolite of midostaurin. Studies have demonstrated that:

- Metabolite Accumulation : During clinical trials, it was observed that levels of CGP52421 increased continuously over time while midostaurin levels decreased after initial dosing. This suggests a prolonged half-life for the metabolite, which may enhance therapeutic efficacy over extended treatment periods .

Clinical Efficacy

Clinical studies have highlighted the efficacy of this compound in various patient populations:

- Response Rates : In trials involving patients with FLT3-mutant AML, response rates were reported at 70% for patients receiving midostaurin at a dose of 75 mg three times daily. This included significant reductions in peripheral blood and bone marrow blasts .

- Combination Therapies : The compound has shown synergistic effects when combined with other agents such as cytarabine and histone deacetylase inhibitors. These combinations have led to improved outcomes in both preclinical models and clinical settings .

Case Studies

Several case studies illustrate the impact of this compound on patient outcomes:

- Phase I Study : A study involving older patients with relapsed AML demonstrated that treatment with midostaurin led to complete remission in some cases and significant hematologic improvements in others. Notably, patients without FLT3 mutations also showed responses, suggesting broader applicability .

- Synergistic Treatment : In a cohort treated with midostaurin combined with azacitidine, there was a notable increase in response rates compared to historical controls. This underscores the potential for this compound to enhance the efficacy of existing therapies .

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Target Kinases | FLT3 (mutant), c-KIT, PDGFR |

| IC50 Values | FLT3-ITD: 200-400 nM; Wild-type: Low micromolar |

| Mechanism | Induces apoptosis; inhibits downstream signaling |

| Clinical Response Rate | Up to 70% in FLT3-mutant AML |

| Combination Efficacy | Enhanced responses when combined with cytarabine or azacitidine |

Propiedades

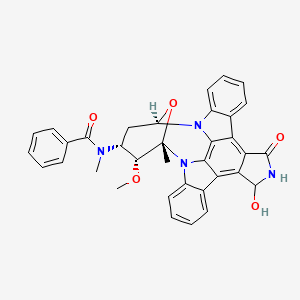

IUPAC Name |

N-[(2S,3R,4R,6R)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33?,35+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSBPGIGIUFJRA-YMZPHHGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H30N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179237-49-1 | |

| Record name | CGP-52421 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179237491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP-52421 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9B1PJ9MWX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.